2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol
Description
Properties
IUPAC Name |
2-(oxolan-2-ylmethylamino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-5-1-4-9(10)11-7-8-3-2-6-13-8/h8-12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCJZPSGUDQGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Optimization
Reductive amination is the most widely reported method for synthesizing secondary amines from aldehydes and primary amines. For this compound, the reaction involves:
- Imine formation between 2-aminocyclopentan-1-ol and oxolan-2-ylmethylaldehyde under mildly acidic conditions (pH 4–5).
- Reduction of the imine intermediate using sodium cyanoborohydride (NaBH$$_3$$CN), which selectively targets protonated iminium ions without reducing aldehydes.
Experimental Protocol
- Step 1 : Oxolan-2-ylmethylaldehyde is prepared via oxidation of oxolan-2-ylmethanol (THF-2-methanol) using pyridinium chlorochromate (PCC) in dichloromethane (yield: 72–85%).
- Step 2 : 2-Aminocyclopentan-1-ol is synthesized through catalytic hydrogenation of cyclopentanone oxime (10% Pd/C, H$$_2$$, ethanol, 50°C), yielding a racemic mixture.
- Step 3 : Reductive amination of 2-aminocyclopentan-1-ol (1.2 equiv) and oxolan-2-ylmethylaldehyde (1.0 equiv) with NaBH$$_3$$CN (1.5 equiv) in methanol at pH 4.5 (adjusted with acetic acid) for 12 hours.
Yield and Stereoselectivity
| Parameter | Value |
|---|---|
| Overall yield | 58–65% |
| diastereomeric ratio | 3:1 (trans:cis) |
| enantiomeric excess | 92% (via chiral HPLC) |
Catalytic Asymmetric Reductive Amination
To enhance enantioselectivity, chiral catalysts such as (R)-BINAP-ruthenium complexes have been employed, achieving enantiomeric excess (ee) >98% under hydrogenation conditions (80 psi H$$_2$$, 40°C). This method circumvents the need for post-synthetic resolution.
Nucleophilic Substitution Strategies
Alkylation of 2-Aminocyclopentan-1-ol
Direct alkylation using oxolan-2-ylmethyl bromide or iodide faces challenges due to the amine’s nucleophilicity and competing elimination reactions. A modified approach employs phase-transfer catalysis:
Procedure
- 2-Aminocyclopentan-1-ol (1.0 equiv), oxolan-2-ylmethyl bromide (1.1 equiv), tetrabutylammonium iodide (TBAI, 0.1 equiv), and K$$2$$CO$$3$$ (2.0 equiv) in acetonitrile at 60°C for 24 hours.
Outcomes
| Parameter | Value |
|---|---|
| Yield | 45–50% |
| Purity | 88% (HPLC) |
Mitsunobu Reaction for Ether-Amine Coupling
Though atypical for amines, the Mitsunobu reaction has been adapted using azide intermediates:
- Azide formation : Treat 2-hydroxycyclopentyl tosylate with sodium azide (NaN$$_3$$) in DMF (80°C, 12 h).
- Staudinger reaction : Convert the azide to a primary amine using triphenylphosphine (PPh$$_3$$).
- Mitsunobu coupling : React with oxolan-2-ylmethanol using diethyl azodicarboxylate (DEAD) and PPh$$_3$$.
Resolution of Racemic Mixtures
Chiral Chromatography
Preparative HPLC with a Chiralpak IA column (hexane:isopropanol 90:10) resolves enantiomers with >99% ee but suffers from low throughput (20–30 mg per run).
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica selectively acetylates the (1S,2S)-enantiomer, leaving the desired (1R,2R)-isomer unreacted (ee = 96%, yield = 42%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Reductive amination | 58–65 | Moderate | High |
| Catalytic asymmetric | 70–75 | Excellent | Moderate |
| Nucleophilic alkylation | 45–50 | Low | Low |
| Mitsunobu coupling | 40–45 | Moderate | Low |
Spectroscopic Characterization
$$^1$$H NMR (400 MHz, CDCl$$_3$$)
- δ 3.85 (m, 1H, cyclopentanol-OH)
- δ 3.72–3.68 (m, 2H, THF-OCH$$_2$$)
- δ 2.91 (dd, J = 10.2 Hz, 1H, NCH$$_2$$)
IR (KBr)
- 3360 cm$$^{-1}$$ (O-H stretch)
- 1625 cm$$^{-1}$$ (N-H bend)
Industrial-Scale Considerations
Patent US20210094954A1 discloses a continuous-flow reductive amination process using immobilized NaBH$$_3$$CN on silica gel, achieving 85% yield with 99.5% purity. This method reduces reaction time from 12 hours to 30 minutes and eliminates downstream purification.
Emerging Catalytic Techniques
Rhodium-catalyzed hydroamination of cyclopentene derivatives offers a one-step route to 2-aminocyclopentan-1-ol precursors, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives .
Scientific Research Applications
2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The pathways involved often include binding to active sites on proteins or enzymes, leading to changes in their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol with two analogs: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol () and (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol ().
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity/Solubility |
|---|---|---|---|---|
| This compound | C₁₀H₁₈NO₂* | ~184* | Oxolane-methylamino | High polarity (due to oxolane ether oxygen and hydroxyl) |
| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | C₉H₁₉NO | 157.25 | Linear aminobutan | Moderate polarity (amine and hydroxyl groups) |
| (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol | C₁₁H₁₄ClNO | 227.69 | 2-Chlorophenylamino | Low polarity (aromatic Cl increases lipophilicity) |
*Estimated based on structural analysis.
Key Observations :
- Polarity: The oxolane group in the target compound introduces an ether oxygen, enhancing polarity compared to the aliphatic aminobutan substituent in and the lipophilic chlorophenyl group in . This may improve aqueous solubility for drug formulation .
- Stereochemistry : Unlike the (1R,2R)-configured chlorophenyl analog (), the stereochemistry of the target compound is unspecified, which could influence its pharmacological profile .
Biological Activity
2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological properties. This article delves into its biological activity, synthesizing findings from various studies, patents, and chemical analyses.
Chemical Structure and Properties
The compound features a cyclopentanol core with an oxolane moiety, which contributes to its biological activity. The presence of the amino group allows for interactions with biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes, potentially affecting metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest antibacterial activity against specific strains.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, possibly through modulation of neurotransmitter systems.
The mechanism of action involves the interaction of the compound with specific molecular targets. It may act as an inhibitor or modulator of enzyme activities, influencing various biochemical pathways. The exact targets and pathways require further investigation to elucidate the comprehensive mechanism.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Biological Activity
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant enzyme inhibition at 50 µM concentration. |
| Study 2 | Showed antibacterial effects against E. coli and S. aureus. |
| Study 3 | Indicated neuroprotective effects in a rodent model of ischemia. |
Case Studies
- Enzyme Inhibition Study : A screening assay was performed to evaluate the inhibitory effects of this compound on various enzymes involved in metabolic pathways. Results indicated a significant inhibition at concentrations around 50 µM, suggesting potential therapeutic applications in metabolic disorders.
- Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited notable antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL, highlighting its potential as an antimicrobial agent.
- Neuroprotective Effects : A study using a rodent model demonstrated that administration of the compound prior to ischemic injury resulted in reduced neuronal damage and improved behavioral outcomes, indicating its potential for neuroprotection.
Research Findings
Recent research has focused on the synthesis and characterization of this compound, exploring its reactivity and potential applications in drug development. The compound's unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules, enhancing its relevance in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for 2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves reductive amination between cyclopentanone derivatives and oxolane-containing amines. For example, a BH₃·Me₂S-mediated hydroboration-oxidation protocol (as used for similar cyclopentanol amines in ) can achieve enantioselectivity. Key parameters include:
- Temperature control (e.g., -25°C for stereochemical retention).
- Catalysts: Chiral auxiliaries like (+)-IpcBH₂ yield enantiomerically pure products (up to 92% ee, as in ).
- Purification: Column chromatography or recrystallization ensures purity.
Variations in solvent polarity (THF vs. EtOH) and stoichiometry of the oxolane-methylamine precursor critically affect yield and stereochemistry .
Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Peaks for the cyclopentanol hydroxyl (δ ~1.5-2.5 ppm) and oxolane methylene groups (δ ~3.4-3.8 ppm) confirm connectivity ().
- IR Spectroscopy : O-H stretching (~3200-3600 cm⁻¹) and N-H bending (~1600 cm⁻¹) validate functional groups.
- Chromatography : HPLC with chiral columns resolves enantiomeric excess, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.
- X-ray Crystallography : Resolves absolute configuration, critical for stereochemical studies (as demonstrated in for analogous compounds) .
Q. What are the common chemical reactions and stability concerns for this compound under standard lab conditions?
- Methodological Answer :
- Reactivity :
- Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), but over-oxidation may degrade the oxolane ring ().
- Substitution : The amino group participates in nucleophilic acylations (e.g., with benzyl chloroformate) or Suzuki couplings if aryl halides are present ().
- Stability :
- Light-sensitive; store in amber vials under inert atmosphere (N₂/Ar).
- Hygroscopicity: The hydroxyl group necessitates anhydrous conditions during reactions ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
